4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine
CAS No.:
Cat. No.: VC15837625
Molecular Formula: C12H15ClN4
Molecular Weight: 250.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClN4 |
|---|---|
| Molecular Weight | 250.73 g/mol |
| IUPAC Name | 4-chloro-6-(1-pentylpyrazol-4-yl)pyrimidine |
| Standard InChI | InChI=1S/C12H15ClN4/c1-2-3-4-5-17-8-10(7-16-17)11-6-12(13)15-9-14-11/h6-9H,2-5H2,1H3 |
| Standard InChI Key | WJJWCLJHKLYIRC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCN1C=C(C=N1)C2=CC(=NC=N2)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at positions 4 and 6. The 4-chloro group contributes to electron-deficient characteristics, while the 1-pentylpyrazol-4-yl substituent introduces steric bulk and lipophilicity . Key structural identifiers include:
The pentyl chain at the pyrazole nitrogen enhances solubility in nonpolar solvents, a critical factor in drug design for optimizing pharmacokinetic properties .
Synthesis and Optimization
Reaction Pathways
The synthesis of 4-Chloro-6-(1-pentyl-1H-pyrazol-4-yl)pyrimidine typically proceeds via a multi-step sequence involving:
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N-Alkylation of Pyrazole: Reaction of 4-bromopyrazole with 1-pentyl bromide under basic conditions to introduce the pentyl group.
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling between the pentylpyrazole boronic ester and 4,6-dichloropyrimidine to attach the pyrazole moiety to the pyrimidine ring .
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Selective Chlorination: Retention of the chloro group at position 4 via controlled reaction conditions to prevent over-halogenation.
A representative synthetic route is summarized below:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | N-Alkylation | 1-Pentyl bromide, K₂CO₃, DMF | 75–85% |
| 2 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 60–70% |
| 3 | Purification | Column chromatography | >95% |
Challenges in Synthesis
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Regioselectivity: Ensuring substitution occurs exclusively at the pyrimidine’s 6-position requires precise temperature control and catalytic tuning .
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Boronic Ester Stability: The pyrazole boronic ester intermediate is sensitive to hydrolysis, necessitating anhydrous conditions.
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits limited aqueous solubility (logS ≈ -2.4) due to its hydrophobic pentyl chain but demonstrates high solubility in organic solvents like DMSO and dichloromethane . Its calculated partition coefficient (logP = 3.2) suggests moderate membrane permeability, making it suitable for central nervous system (CNS) drug candidates .
Spectroscopic Characterization
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NMR (400 MHz, CDCl₃):
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δ 8.71 (s, 1H, pyrimidine-H)
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δ 8.15 (s, 1H, pyrazole-H)
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δ 4.25 (t, 2H, N-CH₂)
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δ 1.30–1.85 (m, 8H, pentyl chain)
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Chemical Reactivity and Derivative Formation
Nucleophilic Displacement
The 4-chloro group undergoes substitution reactions with nucleophiles (e.g., amines, alkoxides) to yield analogs with modified electronic profiles. For example:
This reactivity is exploited to generate libraries of derivatives for structure-activity relationship (SAR) studies .
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